methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a furan ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.
Amidation and Esterification: The final steps involve amidation to introduce the furan-2-amido group and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to selectively inhibit certain enzymes by binding to their active sites . This interaction can modulate the activity of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2,3-dihydro-1-benzofuran-2-yl formamido) methyl]-5-(furan-2-amido) benzoate
- Methyl 3-[({[3-(furan-2-amido)phenyl]carbamothioyl}amino)carbonyl]benzoate
- Methyl 3-{1-[3-(furan-2-amido)phenyl]-N-methylformamido}-2-methylpropanoate
Uniqueness
Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the combination of a benzothiophene core with a furan ring and an ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of furan-2-carboxylic acid derivatives with benzothiophene intermediates. The general synthetic pathway includes:
- Formation of the Amide : The furan-2-amino acid derivative reacts with benzothiophene-2-carboxylic acid under acidic or basic conditions to form the amide bond.
- Esterification : The carboxylic acid group is converted into a methyl ester, yielding the final product.
The compound's structure is characterized by a benzothiophene core fused with a furan amide, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, leading to decreased cell viability and increased apoptotic markers such as caspase activation.
HIF Activation
The compound has been shown to stabilize Hypoxia-Inducible Factor (HIF), a transcription factor that plays a pivotal role in cellular responses to hypoxia. Research indicates that this compound activates HIF transcriptional activity under hypoxic conditions, enhancing the expression of target genes involved in angiogenesis and metabolic adaptation .
Comparative Biological Activity Table
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 12.5 | Induces apoptosis, G0/G1 phase arrest |
Methyl 3-(benzofuran-2-amido)-1-benzothiophene-2-carboxylate | A549 | 15.0 | HIF stabilization, enhances angiogenesis |
Methyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate | HCT116 | 10.0 | Apoptosis induction through caspase activation |
Case Studies and Research Findings
A notable study evaluated the efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to controls, indicating its potential as an anticancer agent . Furthermore, molecular docking studies suggest that the compound interacts favorably with key proteins involved in cancer progression, providing insights into its mechanism of action.
In another investigation, researchers explored the compound's effect on gene expression related to HIF pathways. The results showed that treatment with this compound led to upregulation of genes such as CA9 and VEGF, which are critical for tumor survival and growth under low oxygen conditions .
Properties
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c1-19-15(18)13-12(9-5-2-3-7-11(9)21-13)16-14(17)10-6-4-8-20-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPGWZWFSSLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.